molecular formula C23H19N6O2.C4H5O5<br>C27H24N6O7 B13800110 2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione CAS No. 72765-55-0

2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione

Katalognummer: B13800110
CAS-Nummer: 72765-55-0
Molekulargewicht: 544.5 g/mol
InChI-Schlüssel: CVCMSDGQKGXYDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridinium core with multiple functional groups, including hydroxy, methyl, and azo groups, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazones, Dowtherm A, and dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azo groups may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1’,2’-DIHYDRO-6’-HYDROXY-4’-METHYL-2’-OXO-5’-[[4-(PHENYLAZO)PHENYL]AZO]-1,3’-BIPYRIDINIUM MALATE involves its interaction with molecular targets and pathways. The compound’s functional groups, such as hydroxy and azo groups, play a crucial role in its biological and chemical activities. For instance, the azo groups can undergo reduction to form amines, which may interact with specific enzymes or receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

72765-55-0

Molekularformel

C23H19N6O2.C4H5O5
C27H24N6O7

Molekulargewicht

544.5 g/mol

IUPAC-Name

2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione

InChI

InChI=1S/C23H18N6O2.C4H6O5/c1-16-20(22(30)24-23(31)21(16)29-14-6-3-7-15-29)28-27-19-12-10-18(11-13-19)26-25-17-8-4-2-5-9-17;5-2(4(8)9)1-3(6)7/h2-15H,1H3,(H-,24,25,27,30,31);2,5H,1H2,(H,6,7)(H,8,9)

InChI-Schlüssel

CVCMSDGQKGXYDG-UHFFFAOYSA-N

Isomerische SMILES

CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-]

Kanonische SMILES

CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=C(C=C2)N=NC3=CC=CC=C3)[N+]4=CC=CC=C4.C(C(C(=O)[O-])O)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.